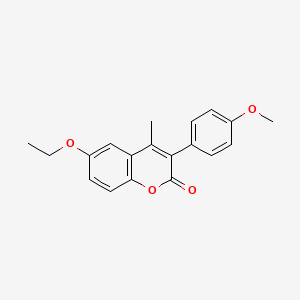

6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

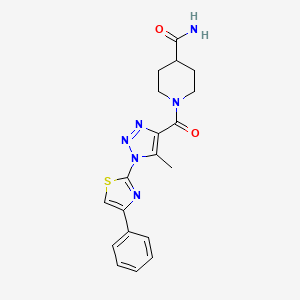

6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is a chemical compound with the molecular formula C19H18O4 . It is a type of coumarin, which is a class of organic compounds that are known for their diverse pharmacological properties .

Molecular Structure Analysis

The molecular structure of 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one consists of a coumarin backbone with ethoxy, methoxyphenyl, and methyl substituents . The presence of these functional groups may influence the compound’s reactivity and biological activity.Scientific Research Applications

Synthesis and Biological Organocatalysis

Synthesis of Pyranopyrazoles Using Isonicotinic Acid : A green and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles showcases the use of similar compounds in synthesizing complex molecules with potential biological activity, utilizing isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).

Antiviral Activity

Antiviral Activity of Pyrimidine Analogues : Research on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines shows the development of compounds with marked inhibitory effects on retrovirus replication, highlighting the therapeutic potential of structurally related molecules in antiviral applications (Hocková et al., 2003).

Mechanistic Insight and Tautomerism

Tautomerism in Solvent Media and Solid State : A study focused on (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol explores tautomerism, providing valuable insights into the behavior of compounds with ethoxy and methoxy groups in different solvent media and the solid state, which is crucial for understanding the chemical properties and reactions of similar molecules (Albayrak et al., 2011).

Chemical Synthesis and Modification

Vinylborane Formation in Catalytic Hydroboration : Research on the hydroboration of vinylarenes, including methoxyphenyl compounds, reveals the nuances of catalytic reactions involving similar structures, offering a glimpse into synthetic pathways that could potentially be applied to the synthesis or modification of 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one (Brown & Lloyd‐Jones, 1994).

properties

IUPAC Name |

6-ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-4-22-15-9-10-17-16(11-15)12(2)18(19(20)23-17)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRGAQGEERACPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)

![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)